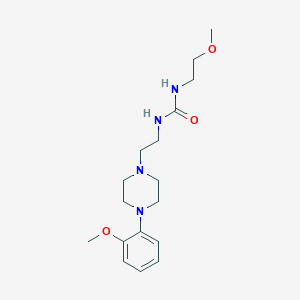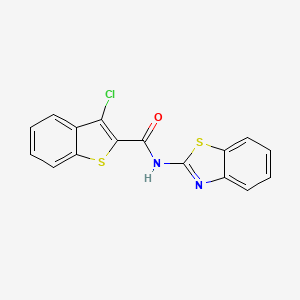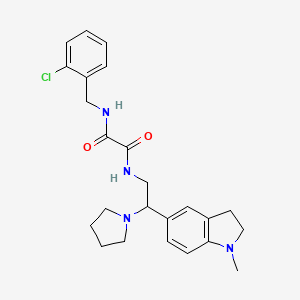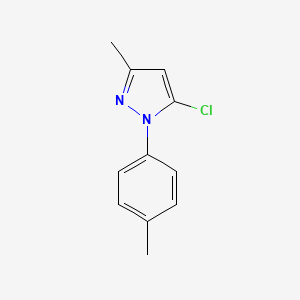
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of pharmacophoric elements such as the tetrazole and carboxamide groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular docking, and biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of the indole acetamide derivative in the first paper involved stirring a compound with 1H-indole-2-carboxylic acid in dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . This method suggests that a similar approach could be used for synthesizing the tetrazole-5-carboxamide compound, with appropriate precursors and conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using spectroscopic methods such as MS, FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within a molecule. For the compound , similar analytical methods would be employed to confirm its structure. Additionally, computational methods like density functional theory (DFT) calculations can be used to optimize the geometry and analyze the electronic properties of the molecule, such as the HOMO-LUMO gap, which can give insights into its reactivity and stability .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular orbitals. The indole acetamide derivative's anti-inflammatory activity was studied through molecular docking, targeting the COX-1 and COX-2 domains . Similarly, the tetrazole-5-carboxamide compound could be analyzed for its potential reactivity in biological systems, possibly as an anti-inflammatory or anticancer agent, by examining how it interacts with relevant biological targets. The second paper discusses the synthesis of thiophene-based compounds and their anticancer activity, highlighting the importance of structure-activity relationships in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical application. The indole acetamide derivative's stability was investigated through energy frameworks and AIM calculations . For the tetrazole-5-carboxamide compound, similar studies would be necessary to determine its suitability for use in a biological context. The cytotoxicity of the thiophene-based compounds against various cell lines was assessed using the MTT assay, which could be a relevant test for the tetrazole-5-carboxamide compound if it is intended for use as an anticancer agent .
特性
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N6O2/c19-14-4-2-1-3-11(14)9-15(29)24-12-5-7-13(8-6-12)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMMVOGRKGPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B3020639.png)

![N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3020641.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
![Methyl 1-[2-(3-methylphenoxy)acetyl]indole-3-carboxylate](/img/structure/B3020648.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)

![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)


![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)